molecular formula C13H17NO2 B8477477 4-(4-pyridyl)cyclohexanone ethylene ketal

4-(4-pyridyl)cyclohexanone ethylene ketal

Cat. No. B8477477
M. Wt: 219.28 g/mol
InChI Key: OBUHHSQEQOQMLF-UHFFFAOYSA-N
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Patent
US08680159B2

Procedure details

4-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)pyridine (3.5 g, 16.1 mmol, 1 eq) was dissolved in MeOH (80 ml) and degassed for 15 min with argon. Pd(OH)2 (1.75 g, 50%) was added, and hydrogenation was carried out for 3 h at RT under balloon pressure (H2). After monitoring by thin-layer chromatography, the reaction mixture was filtered off over Celite and the filtrate was concentrated under reduced pressure. Yield: 84% (3.0 g, 13.6 mmol).
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2([CH2:10][CH2:9][C:8]([C:11]3[CH:16]=[CH:15][N:14]=[CH:13][CH:12]=3)=[CH:7][CH2:6]2)[O:4][CH2:3][CH2:2]1>CO>[O:1]1[C:5]2([CH2:6][CH2:7][CH:8]([C:11]3[CH:12]=[CH:13][N:14]=[CH:15][CH:16]=3)[CH2:9][CH2:10]2)[O:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
O1CCOC12CC=C(CC2)C2=CC=NC=C2
Name
Quantity
80 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed for 15 min with argon
Duration
15 min
ADDITION
Type
ADDITION
Details
Pd(OH)2 (1.75 g, 50%) was added
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered off over Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
O1CCOC12CCC(CC2)C2=CC=NC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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